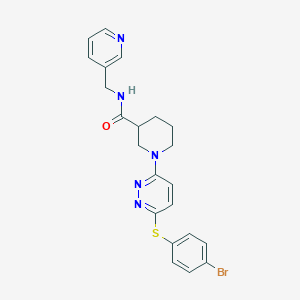![molecular formula C11H10ClF6NO2 B2707985 (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid CAS No. 1241680-98-7](/img/structure/B2707985.png)
(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C12H10F6NO2 This compound is characterized by the presence of an amino group and a phenyl ring substituted with two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3,5-bis(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its structural similarity to phenylalanine makes it a valuable tool for studying amino acid transport and metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of agrochemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the trifluoromethyl groups.
Trifluoromethylphenylalanine: A derivative of phenylalanine with a single trifluoromethyl group.
3,5-bis(trifluoromethyl)benzaldehyde: A precursor in the synthesis of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid.
Uniqueness
The presence of two trifluoromethyl groups in this compound distinguishes it from other similar compounds. These groups confer unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(3-8(18)9(19)20)2-7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTMNIDBMOGRKI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)
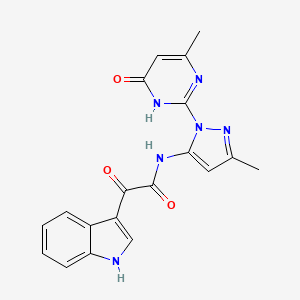
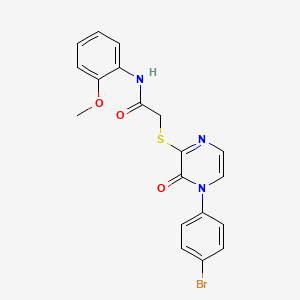
![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2707912.png)
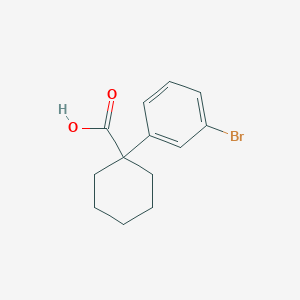
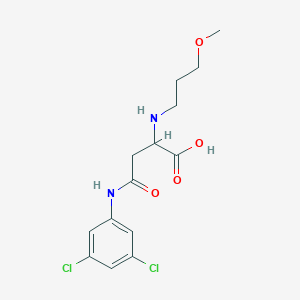
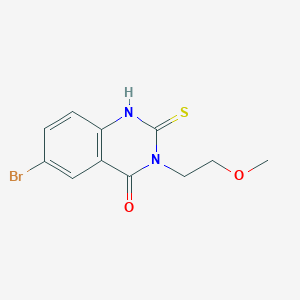
![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)
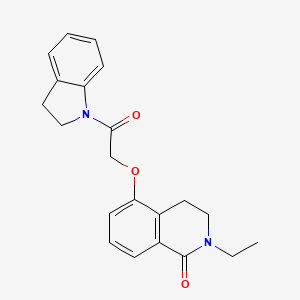
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)
methanol](/img/structure/B2707921.png)

![N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2707924.png)
